molecular formula C21H21FN2O4 B11644512 N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine

N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine

Cat. No.: B11644512
M. Wt: 384.4 g/mol
InChI Key: QKGRIBSRJBJWAO-ATVHPVEESA-N
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Description

N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine is a synthetic organic compound characterized by its unique chemical structure It contains a fluorophenyl group, a phenylcarbonyl group, and a valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Coupling with Phenylcarbonyl Group: The fluorophenyl intermediate is then coupled with a phenylcarbonyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Addition of Valine Residue: The final step involves the addition of the valine residue to the coupled intermediate, typically through an amide bond formation reaction using reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
  • N-{(2Z)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
  • N-{(2Z)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine

Uniqueness

N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12-

InChI Key

QKGRIBSRJBJWAO-ATVHPVEESA-N

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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